N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFYZKYEZZYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves the formation of the tetrazole ring followed by its attachment to the naphthamide group. One common method for synthesizing tetrazole derivatives is the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. This method is favored for its efficiency and high yields.
In an industrial setting, the production of this compound may involve the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by its coupling with a naphthamide precursor under controlled conditions. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its electron-donating and electron-withdrawing properties, which allow it to participate in diverse chemical transformations.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the naphthamide group.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in the development of diagnostic tools.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Tetrazole derivatives have been investigated for their antibacterial, antifungal, and anticancer properties.
Industry: In the industrial sector, tetrazole compounds are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
The molecular pathways involved in the compound’s action depend on its specific application. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and catalysis. As a receptor ligand, it may activate or inhibit receptor signaling pathways.
Comparison with Similar Compounds
Triazole-Based Analogues
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () replace the tetrazole with a triazole ring. Key differences include:
- Electronic Effects: The triazole’s three nitrogen atoms (vs.
- Hydrogen Bonding : The tetrazole’s NH group (absent in 1,2,3-triazoles) enables stronger hydrogen bonding, which may enhance binding to biological targets like enzymes .
- Synthesis : Triazole derivatives are synthesized via 1,3-dipolar cycloaddition (click chemistry) using copper catalysts, whereas tetrazoles often require harsher conditions (e.g., sodium azide with nitriles) .
Pyrazole-Based Analogues
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-1-naphthamide () substitutes the tetrazole with a pyrazole ring. Differences include:
Functional Group Variations
Sulfone and Thioacetamide Derivatives
- Fluorinated Tetrazolyl Sulfones (): These compounds, such as Z-7a , replace the naphthamide with sulfone groups, enhancing electrophilicity for fluoroalkylidene synthesis. Their NMR spectra (e.g., δ 52.0–165.0 ppm in $^{13}$C) differ significantly from the target compound’s expected aromatic shifts .
- ~3.8 for the target compound) .
Physicochemical and Spectral Comparisons
Biological Activity
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of a tetrazole ring linked to a naphthamide moiety , which contributes to its stability and reactivity. The presence of the phenyl group enhances its chemical properties, making it suitable for various biological interactions. The general structure can be represented as follows:
Biological Activities
Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Anticancer activity
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease processes. For instance, the tetrazole moiety is known to participate in hydrogen bonding, which could enhance binding affinity to target proteins.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions optimized for yield and purity. The following table summarizes some synthetic routes and their yields:
| Step | Reagents | Yield (%) |
|---|---|---|
| 1 | 4-cyano-benzoic acid + 4-methyl-o-phenylenediamine | 68% |
| 2 | Methylation of tetrazole | Variable |
| 3 | Coupling with naphthalene derivatives | High |
Anticancer Activity
A study evaluated the anticancer potential of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, revealing that certain structural modifications significantly improved their potency against cancer cell lines. The most effective derivative exhibited an IC50 value of , indicating strong inhibitory activity against xanthine oxidase (XO), a target in cancer therapy .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have demonstrated that the presence of the tetrazole moiety is crucial for enhancing biological activity. Compounds with similar structures but lacking the tetrazole ring showed significantly reduced potency .
Comparative Analysis with Similar Compounds
The uniqueness of N-((1-phenyltetrazol-5-y)methyl)-naphthamide lies in its combination of a stable tetrazole ring and a naphthamide structure, providing distinct chemical reactivity compared to structurally similar compounds. The following table highlights some related compounds and their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(1-phenyltetrazol-5-y)ethane-1,2-diamine hydrochloride | Tetrazole + Ethylenediamine | Different amine group affecting reactivity |
| Ethyl 7-acetyl-8a-methyl-(3-(1-phenyltetrazol-5-y)) | Tetrazole + Pyrano[2,3-c]pyridazine | Unique cycloaddition properties |
| 2-Ethoxy-N-(1-phenyltetrazol-5-y)-naphthamide | Ethoxy + Tetrazole + Naphthamide | Added ethoxy group alters solubility |
Q & A
Q. What established synthetic routes are used for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring followed by coupling with the naphthamide moiety. Key steps include:
- Tetrazole ring synthesis : Cyclization of nitriles with sodium azide under acidic conditions, often using ammonium chloride as a catalyst .
- Coupling reactions : Amide bond formation between the tetrazole-methyl intermediate and 1-naphthoyl chloride, facilitated by coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the tetrazole and naphthamide moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 377.83) .
- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths and angles, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How does the tetrazole moiety influence biological activity?
The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. Key interactions include:
- Hydrogen bonding : The tetrazole N-atoms form interactions with enzymatic active sites (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- π-π stacking : The phenyl group on the tetrazole interacts with aromatic residues in target proteins, as observed in molecular docking studies .
- Electrostatic effects : The tetrazole’s polarity modulates solubility and membrane permeability, impacting bioavailability .
Q. How can researchers resolve contradictions in reported biological data?
- Control experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., halogen-substituted phenyl groups) to isolate substituent effects .
- Advanced analytics : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target engagement .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding, prioritizing poses with lowest ΔG values .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometries to assess electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
Q. What challenges arise in optimizing synthetic yield?
- Side reactions : Competing hydrolysis of the tetrazole ring under acidic conditions requires strict moisture control .
- Catalyst selection : Zeolite-Y or pyridine enhances coupling efficiency in amide formation, improving yields from 50% to >80% .
- Scalability : Batch vs. flow chemistry impacts reproducibility; microfluidic systems reduce byproducts in large-scale synthesis .
Q. How can analogs be designed to improve pharmacokinetics?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Prodrug strategies : Esterify the naphthamide carbonyl to increase oral bioavailability .
- Hybrid molecules : Conjugate with piperazine moieties (as in related compounds) to modulate blood-brain barrier penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
